8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one
Description
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
8-fluoro-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C9H9FN2O/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7/h1-3,11H,4-5H2,(H,12,13) |
InChI Key |
CBPNUSNXXAJSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)NC(=O)CN1 |
Origin of Product |
United States |
Preparation Methods
Improved Synthetic Routes for Large-Scale Production
Recent patented processes have introduced safer, more economical alternatives by:
- Employing milder reducing agents or catalytic hydrogenation to avoid LiAlH4,
- Using more readily recoverable solvents such as alcohols or ethyl acetate,
- Introducing intermediates that facilitate easier cyclization and functional group manipulation,
- Optimizing reaction conditions (temperature, solvent, catalyst) to improve yield and purity.
Fluorination Strategies
Detailed Synthetic Route Example for 8-Fluoro-1,3,4,5-tetrahydro-benzo[e]diazepin-2-one
| Step | Reaction Type | Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|---|
| 1 | Formation of benzodiazepine core | Condensation of ortho-diamine with carbonyl compound in alcohol solvent (e.g., ethanol) | Cyclization to form diazepine ring | 70–85 |
| 2 | Fluorination | Selectfluor in DMF or acetonitrile at 0–25°C | Introduction of fluorine at 8-position | 60–75 |
| 3 | Oxidation | Mild oxidants such as PCC or Dess–Martin periodinane | Formation of 2-one ketone functionality | 65–80 |
| 4 | Purification | Silica gel chromatography, recrystallization | Isolation of pure product | >95 purity |
Protection and Deprotection Considerations
In some synthetic routes, amine protection is necessary to prevent side reactions:
- The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine nitrogen during fluorination or oxidation steps.
- Boc protection is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
This strategy enhances selectivity and yield by preventing unwanted side reactions on the amine functionality.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Ortho-diamines, fluorinated benzoic acids, carbonyl compounds |
| Key Reagents | Selectfluor, Boc2O, mild oxidants (PCC, Dess–Martin), reducing agents (catalytic hydrogenation preferred) |
| Solvents | Ethanol, methanol, DMF, acetonitrile, ethyl acetate |
| Temperature Range | 0–80°C depending on step |
| Purification Methods | Chromatography (silica gel), recrystallization |
| Typical Yields | 60–85% per step |
| Scale Suitability | Optimized for large-scale production with safer reagents and recoverable solvents |
Research Findings and Industrial Relevance
- Patented processes emphasize the need for cost-effective, scalable, and safe methods avoiding hazardous reagents like LiAlH4.
- Solid-phase synthesis offers rapid access to diverse derivatives but is less suited for bulk production.
- Fluorination at the 8-position significantly influences biological activity, making regioselective fluorination a critical step.
- Protection strategies such as Boc groups improve synthetic flexibility and product stability during multi-step synthesis.
Chemical Reactions Analysis
8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: This compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as an anxiolytic, sedative, or anticonvulsant agent.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .
Comparison with Similar Compounds
Impact of Substituents and Ring Systems
- Fluorine vs. In contrast, the 8-ethynyl group in benzo[b]diazepinones (e.g., mGluR2/3 antagonists) provides a rigid, linear structure critical for receptor antagonism .
- Ring System Differences: Benzo[e] vs. Benzo[b]: The benzo[e] system (angular fusion) may favor planar interactions with enzymes (e.g., PRMT6), while benzo[b] (linear fusion) is associated with receptor binding (e.g., mGluR2/3) . Heteroatom Variations: Sulfur-containing analogs (e.g., dithiazepinones) exhibit distinct electronic profiles, correlating with anticancer activity via redox modulation .
Research Findings and Implications
- PDE2A Inhibition : Computational studies suggest benzo[1,4]diazepin-2-ones bind to PDE2A via hydrophobic and hydrogen-bonding interactions. The 8-fluoro group may enhance binding free energy by stabilizing enzyme-ligand interactions .
- PRMT6 Modulation: Substituted benzo[e]diazepinones (e.g., 5-(3,5-dimethylphenyl)-7-methyl derivative) demonstrate potent PRMT6 inhibition, suggesting the 8-fluoro analog could similarly target arginine methylation pathways .
- Fluorescence Applications : Bromazepam analogs with halogen substituents (e.g., 7-bromo) exhibit enhanced fluorescence, implying the 8-fluoro derivative could serve as a bioimaging tool if conjugated with fluorophores .
Biological Activity
8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine class, characterized by its unique structural features and potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- Molecular Formula : C9H11FN2
- Molar Mass : 166.19 g/mol
- CAS Number : 620948-83-6
Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system. Specifically, they bind to the GABA_A receptor complex, enhancing the inhibitory effects of GABA. The presence of a fluorine atom in the structure of 8-fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one may influence its binding affinity and selectivity for different receptor subtypes.
Anticonvulsant Effects
Research indicates that compounds within the benzodiazepine family exhibit anticonvulsant properties. In animal models, 8-fluoro derivatives have shown promise in reducing seizure activity. For instance, studies have demonstrated that modifications at the 8-position can enhance efficacy against various seizure models compared to non-fluorinated analogs .
Anxiolytic Properties
The anxiolytic effects of benzodiazepines are well-documented. Preliminary studies suggest that 8-fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one may exhibit similar properties. In behavioral assays involving elevated plus-maze tests and open field tests in rodents, this compound demonstrated a dose-dependent reduction in anxiety-like behaviors .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of 8-fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one can be influenced by various structural modifications. For instance:
- Fluorination at the 8-position has been associated with increased potency at GABA_A receptors.
- Substituents on the diazepine ring can alter receptor selectivity and enhance therapeutic efficacy.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. The fluorine atom causes splitting patterns (e.g., F-H coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and identifies byproducts .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the benzodiazepine core .
How can computational methods accelerate the design of derivatives with enhanced biological activity?
Advanced Research Question
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model electronic properties and predict binding affinities to targets (e.g., GABA receptors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify structural modifications for improved selectivity .
- Machine Learning (ML) : Train models on existing SAR data to prioritize synthetic targets. For example, ML can predict logP or solubility based on substituent patterns .
Case Study : A hybrid workflow combining DFT-based reaction path searches and ML-guided experimental condition screening reduced optimization time by 40% in a benzodiazepine analog study .
How do structural modifications at the 5-position affect the compound’s pharmacological profile?
Advanced Research Question
The 5-position substituent modulates receptor binding and pharmacokinetics:
Q. Methodology :
Synthesize analogs with varied 5-position substituents.
Test in vitro binding assays (e.g., radioligand displacement for GABA).
Correlate structural features (ClogP, polar surface area) with activity using multivariate regression .
What experimental design strategies resolve contradictory data in reaction optimization?
Advanced Research Question
Contradictions in yield or purity often arise from uncontrolled variables. Solutions include:
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst loading) to identify optimal conditions .
- Robustness Testing : Systematically vary parameters (e.g., ±10% solvent volume) to assess sensitivity .
- Cross-Validation : Replicate experiments under identical conditions to distinguish noise from trends .
Example : A central composite design resolved inconsistencies in a benzodiazepine acylation reaction, pinpointing oxygen sensitivity as a critical factor .
How can researchers address challenges in isolating 8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one from reaction mixtures?
Basic Research Question
- Chromatography : Use gradient elution on silica gel columns with ethyl acetate/hexane mixtures .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves .
- HPLC Prep-Scale : Employ preparative HPLC with C18 columns for high-purity isolation (>99%) .
Advanced Strategy : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor crystallization in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
